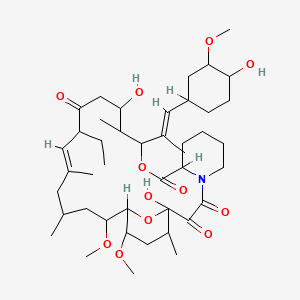

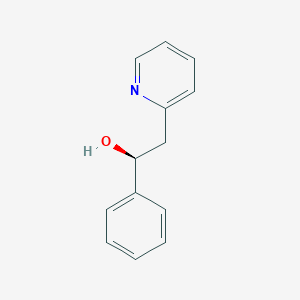

(1S)-1-フェニル-2-(ピリジン-2-イル)エタン-1-オール

説明

(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol is an organic compound that is commonly referred to as pyridine-2-ethanol. It is a colorless liquid with a faint odor and a slightly sweet taste. Pyridine-2-ethanol is a type of pyridine derivative that has been studied extensively due to its potential applications in various fields. This compound has been found to be a useful reagent in organic synthesis, and it has also been explored for its potential as a therapeutic agent.

科学的研究の応用

医薬品化学と創薬

この化合物のコア構造の一部であるピリミジン部分は、創薬のための特権構造の設計に広く使用されてきました 。研究者らは、新規な2-(ピリジン-2-イル)ピリミジン誘導体を合成し、その生物活性を評価しました。注目すべきことに、これらの化合物のいくつかは、ピルフェニドンやBipy55′DCなどの既存の薬よりも優れた抗線維化活性を示しました。例えば、化合物エチル6-(5-(p-トルイルカルバモイル)ピリミジン-2-イル)ニコチネート(12m)とエチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート(12q)は、それぞれ45.69μMと45.81μMのIC50値で有望な抗線維化効果を示しました。 これらの知見は、これらの誘導体が新規な抗線維化薬の候補となり得ることを示唆しています .

抗菌特性

ピリミジン誘導体、ピリジン部分を有するものも含めて、その抗菌活性について研究されてきました 。この化合物に関する具体的な研究は限られていますが、その構造的特徴は、この分野におけるさらなる探求のための興味深い候補となっています。

抗ウイルス応用

同様に、ピリミジン系化合物は抗ウイルス活性を示してきました 。(1S)-1-フェニル-2-(ピリジン-2-イル)エタン-1-オールの抗ウイルス活性に関する直接的な証拠は乏しいですが、そのピリミジン骨格は抗ウイルス薬開発における調査を正当化します。

抗腫瘍研究

ピリミジン誘導体は、潜在的な抗腫瘍剤として研究されてきました 。さらなる研究が必要ですが、この化合物におけるピリミジンコアの存在は、腫瘍細胞への影響について検討できることを示唆しています。

抗線維化特性

前述のように、(1S)-1-フェニル-2-(ピリジン-2-イル)エタン-1-オールとその誘導体は、抗線維化活性を示しています 。これらの化合物はコラーゲンの発現とヒドロキシプロリン含有量を阻害し、線維化状態の治療のための有望な候補となっています。

作用機序

The mechanism of action of pyridine-2-ethanol is not yet fully understood. However, it is believed that the compound exerts its effects by binding to and inhibiting certain enzymes involved in cellular processes. Pyridine-2-ethanol has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to decreased inflammation and pain relief. Pyridine-2-ethanol has also been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX can lead to decreased inflammation and improved respiratory function.

Biochemical and Physiological Effects

Pyridine-2-ethanol has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. Pyridine-2-ethanol has also been found to possess analgesic and anti-pyretic effects, and it has been explored as a potential treatment for various diseases and conditions. In addition, pyridine-2-ethanol has been found to possess antioxidant and anti-cancer properties, and it has been studied for its potential to treat various types of cancer.

実験室実験の利点と制限

Pyridine-2-ethanol is a useful reagent in organic synthesis, and it has been found to possess a variety of biochemical and physiological effects. One of the main advantages of using pyridine-2-ethanol in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, pyridine-2-ethanol is relatively stable and can be stored for long periods of time without significant degradation. However, pyridine-2-ethanol can be toxic if ingested, and it can also be irritating to the skin and eyes. Therefore, it is important to use proper safety precautions when handling and storing pyridine-2-ethanol.

将来の方向性

There are a number of potential future directions for research involving pyridine-2-ethanol. One potential direction is to explore the compound’s potential therapeutic applications. Pyridine-2-ethanol has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and it has been explored as a potential treatment for various diseases and conditions. Additionally, pyridine-2-ethanol has been found to possess antioxidant and anti-cancer properties, and it has been studied for its potential to treat various types of cancer. Another potential direction is to explore the compound’s potential applications in organic synthesis. Pyridine-2-ethanol is a useful reagent in organic synthesis, and it can be used to synthesize a variety of compounds. Finally, further research could be done to better understand the mechanism of action of pyridine-2-ethanol.

合成法

Pyridine-2-ethanol can be synthesized through several different methods. The most common method is the reaction between pyridine and ethylene oxide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of a pyridine-2-ethanol intermediate, which can then be further reacted with other reagents to form the desired product. Other methods of synthesizing pyridine-2-ethanol include the reaction of pyridine with ethyl bromide, the reaction of pyridine with ethyl chloride, and the reaction of pyridine with ethyl iodide.

Safety and Hazards

特性

IUPAC Name |

(1S)-1-phenyl-2-pyridin-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVKVVBMSCQGAS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135384-53-1 | |

| Record name | (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2456334.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2456349.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2456352.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2456353.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2456355.png)